molecular formula C17H11Cl2NO3 B2952869 Methyl 1-(3,4-dichlorobenzoyl)-1H-indole-3-carboxylate CAS No. 426252-38-2

Methyl 1-(3,4-dichlorobenzoyl)-1H-indole-3-carboxylate

Cat. No.: B2952869
CAS No.: 426252-38-2
M. Wt: 348.18
InChI Key: BTHKVEKXPQQZFR-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorobenzoyl)-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a 3,4-dichlorobenzoyl group at the 1-position of the indole ring and a methyl ester at the 3-position. This compound belongs to a class of molecules explored for their structural and functional versatility in medicinal chemistry and materials science. Its synthesis typically involves the reaction of methyl 1H-indole-3-carboxylate with 3,4-dichlorobenzoyl chloride under basic conditions, as demonstrated in analogous procedures for related indole esters .

Key structural features include:

  • Indole core: A bicyclic aromatic system with nitrogen at position 1.
  • 3,4-Dichlorobenzoyl substituent: Electron-withdrawing chlorine atoms enhance electrophilicity and influence binding interactions.
  • Methyl ester: Provides metabolic stability and modulates solubility.

Properties

IUPAC Name

methyl 1-(3,4-dichlorobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3/c1-23-17(22)12-9-20(15-5-3-2-4-11(12)15)16(21)10-6-7-13(18)14(19)8-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHKVEKXPQQZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorobenzoyl)-1H-indole-3-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with indole-3-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorobenzoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 1-(3,4-dichlorobenzoyl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues and their distinguishing features:

Compound Name Substituents (Position) Key Differences References
Methyl 1-(3,4-dichlorobenzoyl)-1H-indole-3-carboxylate 3,4-Dichlorobenzoyl (1), Methyl ester (3) Reference compound
Methyl 1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylate 3,4-Dichlorobenzyl (1) Benzyl vs. benzoyl group; altered electronic properties
Methyl 1-(3-fluorobenzoyl)-1H-indole-5-carboxylate (7a) 3-Fluorobenzoyl (1), Methyl ester (5) Fluorine substitution; carboxylate position shift
Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (NM-2201) 5-Fluoropentyl (1), Quinolin-8-yl ester (3) Alkyl chain; ester group substitution
Methyl 1-methyl-β-carboline-3-carboxylate (11) β-Carboline core, Methyl ester (3) Heterocyclic expansion (β-carboline vs. indole)

Key Observations :

  • Positional Isomerism : Shifting the methyl ester from position 3 (target compound) to 5 (e.g., compound 7a) alters steric and electronic profiles, impacting biological activity .
  • Core Modifications : Replacement of indole with β-carboline (compound 11) introduces additional nitrogen atoms, expanding π-stacking capabilities .
Physicochemical Data
Property This compound Methyl 1-methyl-β-carboline-3-carboxylate (11) NM-2201
Melting Point (°C) Not reported >200 Not reported
¹H-NMR (δ, DMSO-d₆) Not reported 2.85 (CH₃), 4.03 (COOCH₃), 7.37–8.79 (Ar-H) Data unavailable
Solubility Likely low (ester + aromatic groups) Moderate in polar aprotic solvents High in lipids

Notes:

  • The target compound lacks reported spectroscopic or crystallographic data, unlike β-carboline derivatives (e.g., compound 11) .

Biological Activity

Methyl 1-(3,4-dichlorobenzoyl)-1H-indole-3-carboxylate (CAS No. 426252-38-2) is a synthetic compound that belongs to the indole class of organic compounds. Its structure includes a methyl ester group and a dichlorobenzoyl moiety, which are believed to enhance its biological activity. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C17H11Cl2NO3
  • Molecular Weight : 348.18 g/mol

The compound's indole structure is significant as indoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

1. Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B is relevant for treating neurodegenerative diseases like Parkinson's disease. For instance, related indole compounds have shown promising inhibition rates at low micromolar concentrations .

2. Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. This compound may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound's binding affinity to specific receptors or enzymes is crucial for its activity. Studies use techniques such as molecular docking to predict interactions with biological targets.
  • Oxidative Stress Modulation : By inhibiting MAO-B, the compound may reduce oxidative stress in neuronal tissues, contributing to neuroprotective effects .

Case Study 1: MAO-B Inhibition

In a study evaluating various indole derivatives, this compound was compared with other MAO-B inhibitors. It demonstrated a competitive inhibition profile with an IC50 value in the low micromolar range, indicating significant potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of related indole compounds showed that this compound could inhibit the proliferation of human cancer cell lines by inducing apoptosis and cell cycle arrest. The compound was found to modulate key signaling pathways involved in tumor growth .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
IndomethacinIndole derivative with an acetic acid moietyAnti-inflammatory properties
TryptamineSimple indole structureNeurotransmitter involved in mood regulation
GramineIndole derivative with additional amineKnown for its role in plant signaling
SerotoninIndole structure with an ethylamine sideKey neurotransmitter in mood regulation
PsilocybinPhosphorylated derivative of tryptaminePsychedelic compound with hallucinogenic effects

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